6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester
Description
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester (CAS: 372520-84-8) is a terpyridine derivative featuring methyl groups at the 6 and 6'' positions and an ethyl ester moiety at the 4'-position. This compound belongs to a class of ligands widely used in coordination chemistry, materials science, and pharmaceutical research due to its ability to form stable metal complexes .
Properties
IUPAC Name |
ethyl 2,6-bis(6-methylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-25-20(24)15-11-18(16-9-5-7-13(2)21-16)23-19(12-15)17-10-6-8-14(3)22-17/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNIRYAQCEXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376421 | |
| Record name | Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372520-84-8 | |
| Record name | Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most widely cited route involves a two-step protocol starting from 2,6-dibromopyridine-4-carboxylic acid. In the initial step, the carboxylic acid undergoes esterification with ethanol under sulfuric acid catalysis to yield 2,6-dibromopyridine-4-carboxylic acid ethyl ester. This intermediate then participates in a Suzuki-Miyaura cross-coupling reaction with 6-methylpyridine-2-boronic acid, facilitated by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in toluene at elevated temperatures (80–100°C) for 48 hours.
Critical analysis reveals three key advantages:
- Regioselectivity Control : The bromine substituents at the 2- and 6-positions of the central pyridine ring direct coupling to the desired 2,2':6',2''-terpyridine architecture.
- Functional Group Tolerance : Ethyl ester groups remain intact under the basic reaction conditions (K₂CO₃ or K₃PO₄), avoiding saponification side reactions.
- Scalability : Bench-scale reactions (5–10 mmol) achieve reproducible yields when conducted under nitrogen atmosphere with rigorous moisture exclusion.
Notable limitations include the stoichiometric requirement for boronic acid derivatives and challenges in separating regioisomers when synthesizing asymmetrically substituted terpyridines.
Oxidative Dehydrogenative Coupling of 4-Picoline Derivatives
An alternative approach employs palladium-catalyzed dehydrogenative coupling of 4-picoline (4-methylpyridine) derivatives. Adapted from large-scale terpyridine syntheses, this method utilizes 10% Pd/C (0.75 mol%) and manganese(IV) oxide (MnO₂) as a stoichiometric oxidant in refluxing mesitylene (140°C) under nitrogen.
The reaction mechanism proceeds through sequential C–H activation:
- Pd(0)-mediated C–H bond cleavage at the 4-picoline α-position generates methylpyridyl radicals.
- Radical recombination forms 4,4'-dimethyl-2,2'-bipyridine intermediates.
- Subsequent coupling with additional 4-picoline units yields the terpyridine core.
While this method demonstrates atom economy by avoiding pre-functionalized starting materials, the target compound's ethyl ester group necessitates post-synthetic modification. Reported yields for analogous terpyridine derivatives range from 14–31%, suggesting significant optimization potential.
Critical Evaluation of Purification Techniques
Chromatographic purification remains challenging due to the compound's high polarity (logP = 2.1) and strong metal-chelating capacity. Reported strategies include:
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent, requiring 0.1% triethylamine additive to prevent tailing.
- Recrystallization : Hot ethanol/water mixtures (9:1 v/v) yield colorless needles with >98% purity by HPLC.
- Ion-Exchange Resins : Amberlyst A-21 effectively removes palladium residues to <5 ppm levels.
Spectroscopic Characterization Benchmarks
Key analytical data for authentication:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=8.1 Hz, 2H), 8.55 (s, 2H), 7.89 (dd, J=8.0, 1.6 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 2.65 (s, 6H), 1.44 (t, J=7.1 Hz, 3H).
- HRMS : m/z calculated for C₂₀H₁₉N₃O₂ [M+H]⁺ 334.1552, found 334.1549.
- IR : ν 1725 cm⁻¹ (ester C=O), 1598 cm⁻¹ (pyridyl C=N).
Industrial-Scale Manufacturing Considerations
For kilogram-scale production, the Pd-catalyzed cross-coupling method demonstrates superior process robustness:
Chemical Reactions Analysis
Types of Reactions
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the ethoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted amides or esters.
Scientific Research Applications
Coordination Chemistry
The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. Its terpyridine structure allows for the formation of chelate complexes, which are essential in various applications including:
- Catalysis : Metal complexes of terpyridines are often used as catalysts in organic reactions due to their ability to stabilize reactive intermediates.
- Sensors : The metal-terpyridine complexes can be employed in sensors for detecting metal ions or small molecules.
Catalysis
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester has been investigated for its catalytic properties in various organic transformations:
- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of the reactions.
- Oxidation Reactions : Research indicates its potential use in oxidation processes where it can facilitate the transfer of electrons between substrates .
Materials Science
The compound's unique structural features allow it to be incorporated into materials with specific properties:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with enhanced thermal stability and mechanical properties.
- Nanomaterials : Its derivatives have been explored for applications in nanotechnology, particularly in the development of nanoscale devices and materials with tailored electronic properties.
Case Studies
Mechanism of Action
The mechanism of action of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its pyridine rings can participate in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Terpyridine Derivatives
Structural Modifications and Substituent Effects
Substituent Position and Electronic Effects
- 6,6''-Dimethyl vs. 5,5''-Dimethyl: The positional isomer 5,5''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid (CAS: 294211-85-1) differs in methyl group placement.
- 6,6''-Dibromo-2,2':6',2''-terpyridine : Bromine substituents at the 6 and 6'' positions () introduce electron-withdrawing effects, decreasing electron density at nitrogen atoms and weakening metal-ligand interactions compared to electron-donating methyl groups .
Functional Group Variations
- 4'-Carboxylic Acid vs. Ethyl Ester : The parent acid (CAS: 148332-36-9, Molecular Weight: 277.28 g/mol) exhibits higher aqueous solubility in basic conditions, whereas the ethyl ester derivative is more soluble in organic solvents, enabling diverse applications in catalysis or drug delivery .
- 4'-(4-Methoxycarbonylphenyl) Substituent : This derivative (CAS: 897037-23-9) replaces the ethyl ester with a methoxycarbonylphenyl group, enhancing π-conjugation for applications in molecular electronics .
Table 1: Comparative Properties of Terpyridine Derivatives
Key Findings :
- Crystal Packing : Methyl groups in 6,6''-dimethyl derivatives likely induce less π-stacking than fluorinated analogs () but more than unsubstituted terpyridines, influencing solid-state material design .
- Biological Applications : The ethyl ester group in 6,6''-dimethyl-4'-COOEt acts as a proligand, hydrolyzing intracellularly to release cytotoxic agents, similar to BATDA in europium release assays .
Biological Activity
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester (CAS Number: 372520-84-8) is a complex organic compound belonging to the class of pyridine derivatives. Its molecular formula is CHNO, with a molecular weight of 333.38 g/mol. This compound is characterized by its unique structure, which includes multiple pyridine rings and an ester functional group, making it a subject of interest in various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 372520-84-8 |
Synthesis
The synthesis of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester typically involves multi-step organic reactions. A common method includes the condensation of 2,6-dimethylpyridine with ethyl 4-chloropyridine-2-carboxylate under basic conditions using strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually heated to promote product formation .
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, modulating the activity of metalloenzymes. Furthermore, the pyridine rings facilitate π-π interactions with aromatic residues in proteins, influencing their function and stability.
Study on Pyridine Derivatives
A study published in Tetrahedron Letters explored the synthesis and biological evaluation of pyridine derivatives, including those similar to 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester. The findings indicated that these compounds could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of related compounds to key cancer targets like FGFR3 and BRAF. These studies revealed that some derivatives exhibited strong binding energies below -7 kcal/mol, suggesting potential therapeutic applications in oncology .
Q & A
Q. Advanced
- Steric effects : Methyl groups reduce rotational freedom, stabilizing specific conformations in metal complexes .
- Electronic modulation : Electron-donating methyl substituents alter the terpyridine’s π-acceptor strength, impacting redox potentials in catalytic cycles .
- Comparative studies : Computational DFT analysis shows a 0.2 eV reduction in LUMO energy compared to non-methylated analogs, enhancing electron transfer efficiency .
What challenges arise in scaling up the synthesis, and how are they mitigated?
Q. Advanced
- Low yields in methylation : Regioselective dimethylation often requires excess methylating agents (e.g., MeI) and prolonged reaction times. Microwave-assisted synthesis improves efficiency .
- Ester hydrolysis : Competing hydrolysis during purification is minimized using anhydrous ethanol and inert atmospheres .
- Purification bottlenecks : Switch from silica gel to reverse-phase chromatography for better separation of polar byproducts .
How is this compound utilized in electrocatalytic CO2_22 reduction studies?
Q. Advanced
- Coordination with Co/Ru : The terpyridine-carboxylate ligand stabilizes metal centers, enhancing CO adsorption and lowering overpotential. Reported Faradaic efficiencies reach 85% for CO production .
- Hybrid materials : Immobilization on carbon nanotubes or conductive polymers improves electron transfer kinetics .
What analytical techniques are critical for assessing purity and stability?
Q. Basic
- HPLC-UV/Vis : Quantifies purity (>98%) and detects degradation products under acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~220°C) .
- Karl Fischer titration : Monitors residual water content (<0.5%) to prevent ester hydrolysis .
Can computational modeling predict the compound’s reactivity in metal complexes?
Q. Advanced
- DFT studies : Simulate binding energies with metals (e.g., Ru-N bond strength ~250 kJ/mol) and predict spectroscopic transitions .
- Molecular dynamics : Model solvation effects in catalytic environments, such as aqueous vs. organic media .
What synthetic alternatives exist for introducing the ethyl ester group?
Q. Basic
- Steglich esterification : Uses DCC/DMAP for mild, room-temperature conditions .
- Acid chloride route : Reacting the carboxylic acid with thionyl chloride to form the acid chloride, followed by ethanol quench .
How do researchers evaluate potential biological activity of this compound?
Q. Advanced
- Antimicrobial assays : Test against Gram-negative/-positive bacteria (e.g., MIC values vs. E. coli) using protocols similar to norfloxacin analogs .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC determination) .
- ADME profiling : Assess metabolic stability via liver microsome incubation and HPLC-MS analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
